molecular formula C23H21F3N2O4S B3551728 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3551728
M. Wt: 478.5 g/mol
InChI Key: REBGSRYCOHCDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. This reaction yields the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then subjected to an acylation reaction with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like pyridine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes.

    Industry: It can be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that rely on sulfonamide-sensitive pathways, while the trifluoromethyl group may enhance the compound’s binding affinity and stability. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the sulfonamide and trifluoromethyl groups.

    N-(4-Methylphenyl)acetamide: Similar in structure but without the methoxy and trifluoromethyl groups.

    N-(2-Trifluoromethylphenyl)acetamide: Contains the trifluoromethyl group but lacks the sulfonamide and methoxy groups.

Uniqueness

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonamide group, in particular, differentiates it from other similar compounds and enhances its utility in various scientific and industrial contexts.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-16-7-9-17(10-8-16)28(33(30,31)19-13-11-18(32-2)12-14-19)15-22(29)27-21-6-4-3-5-20(21)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBGSRYCOHCDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.